molecular formula C8H14BrN3O2 B3015375 5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide CAS No. 1214682-74-2

5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide

Cat. No.: B3015375
CAS No.: 1214682-74-2
M. Wt: 264.123
InChI Key: RGRCFAVEIPJUGG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit adamts , a group of enzymes involved in the breakdown of cartilage.

Mode of Action

Related compounds are known to inhibit adamts enzymes . These enzymes play a crucial role in the degradation of cartilage, and their inhibition can help in the treatment of diseases involving cartilage degradation.

Biochemical Pathways

It can be inferred from related compounds that it may affect pathways involving the degradation of cartilage and disruption of cartilage homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide typically involves the reaction of piperidine derivatives with imidazolidine-2,4-dione under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to form the hydrobromide salt . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives, while reduction can produce various piperidine derivatives .

Scientific Research Applications

5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-piperidin-3-ylimidazolidine-2,4-dione;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.BrH/c12-7-6(10-8(13)11-7)5-2-1-3-9-4-5;/h5-6,9H,1-4H2,(H2,10,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRCFAVEIPJUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2C(=O)NC(=O)N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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